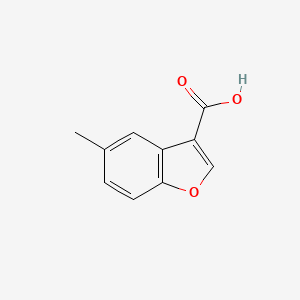

5-methyl-1-benzofuran-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOSOLQWPWTEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93670-26-9 | |

| Record name | 5-methyl-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 1 Benzofuran 3 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to the Benzofuran-3-carboxylic Acid Core

The formation of the benzofuran-3-carboxylic acid scaffold is a central challenge in the synthesis of this class of compounds. Over the years, chemists have developed several reliable strategies that can be broadly categorized into cyclization reactions, intramolecular C–O bond formation, and transformations catalyzed by transition metals.

Cyclization Reactions

Cyclization reactions are a foundational approach to building the fused furan (B31954) ring onto a benzene (B151609) core. A common strategy involves the acid-catalyzed cyclodehydration of α-aryloxy ketones. For instance, the use of Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) has been shown to effectively promote the cyclization of various α-phenoxy ketones to yield 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net This method is valued for its efficiency and the ready availability of starting materials, which can be synthesized from phenols and α-bromo ketones. researchgate.net

Another classical approach is the intramolecular Friedel–Crafts-type condensation of α-phenoxycarbonyl compounds. nih.gov The regiochemical outcome of this reaction is often predictable, particularly when one of the ortho positions on the phenol (B47542) ring is blocked, leading to a single regioisomer. nih.gov However, when both ortho positions are available, mixtures of products can result, with the sterically less-hindered product typically favored. nih.gov

Intramolecular C–O Bond Formation Strategies

The formation of the C–O bond to close the furan ring is a key step in many synthetic routes. These strategies often involve the cyclization of precursors where the benzene ring and the eventual furan ring components are already linked. One such method is the metal-catalyzed cyclization of 1-(2-haloaryl)ketones. semanticscholar.org This approach builds the furan ring by forming the C7a–O bond. One-pot processes have been developed using earth-abundant catalysts like iron and copper to first achieve regioselective halogenation of an aryl ketone, followed by an intramolecular O-arylation to yield the benzofuran (B130515) structure. semanticscholar.org

Another significant strategy is the transition-metal-catalyzed hydroalkoxylation of o-alkynylphenols, which provides a reliable route to C2-substituted benzofurans. jocpr.com This reaction proceeds with 5-endo-dig regioselectivity. jocpr.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules like benzofurans. researchgate.netijcps.org Various metals, including palladium, copper, rhodium, gold, and nickel, have been employed to construct the benzofuran nucleus. researchgate.netijcps.orgnih.gov

Palladium and copper are frequently used in tandem, particularly in Sonogashira coupling reactions between terminal alkynes and o-iodophenols, followed by intramolecular cyclization. nih.gov This powerful sequence allows for the construction of diverse benzofuran derivatives. nih.govnih.gov Rhodium catalysts have been utilized for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov Gold- and silver-based catalysts have also been reported to promote the formation of the benzofuran ring from alkynyl esters and quinols. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Benzofuran Syntheses This table is interactive and can be sorted by clicking on the column headers.

| Catalyst System | Substrates | Reaction Type | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | nih.gov |

| Rhodium Catalyst | Propargyl Alcohols, Aryl Boronic Acids | Arylation / Cyclization | nih.gov |

| JohnPhosAuCl / AgNTf₂ | Alkynyl Esters, Quinols | Gold-Promoted Cyclization | nih.gov |

| Copper Bromide | Salicylaldehydes, Amines, Calcium Carbide | One-Pot Cyclization | nih.gov |

| Palladium Acetate | Imidazo[1,2-a]pyridines, Coumarins | Ring Formation Reaction | nih.gov |

| Nickel Catalyst | Aryl Halides, Aryl Ketones | Intramolecular Nucleophilic Addition | researchgate.net |

Targeted Synthesis of 5-methyl-1-benzofuran-3-carboxylic acid

The specific synthesis of this compound can be achieved either by building the molecule from a precursor that already contains the 5-methyl group or by adding the methyl group to a pre-formed benzofuran ring system using regioselective methods.

Precursor-Based Approaches

A logical and common strategy for synthesizing this compound involves starting with a precursor that already contains the methyl group at the desired position on the benzene ring. The most direct precursor for this purpose is 4-methylphenol (p-cresol).

One established route involves the reaction of a substituted phenol with an α-halo ester, such as ethyl bromopyruvate, to form an α-aryloxy ester. This intermediate can then undergo intramolecular cyclization under acidic conditions to form the benzofuran ring. In the context of the target molecule, p-cresol (B1678582) would be reacted with ethyl bromopyruvate to yield ethyl 2-(4-methylphenoxy)pyruvate. Subsequent acid-catalyzed cyclization and dehydration would lead to the formation of ethyl 5-methyl-1-benzofuran-2-carboxylate. While this yields a 2-carboxylic acid derivative, similar strategies involving different reagents can target the 3-carboxylic acid position. For example, a reaction between p-cresol and ethyl bromoacetate (B1195939) can lead to an intermediate that, after further elaboration and cyclization, forms the desired benzofuran core. ijcps.org The final step in such a sequence would be the hydrolysis of the resulting ester to the target carboxylic acid.

Another precursor-based method is the reaction of a salicylaldehyde (B1680747) derivative with an appropriate reagent. For example, 3-methyl-2-ethoxy carbonyl benzofuran can be prepared by reacting 2-hydroxy acetophenone (B1666503) with ethyl bromoacetate. ijcps.org A similar pathway could be envisioned starting from 2-hydroxy-5-methylacetophenone to install the required 5-methyl substituent.

Regioselective Functionalization Techniques

An alternative to precursor-based synthesis is the direct functionalization of a pre-existing benzofuran-3-carboxylic acid molecule. This approach relies on achieving regioselectivity to install the methyl group specifically at the C5 position of the benzene ring. Direct Friedel-Crafts methylation of benzofuran-3-carboxylic acid is challenging due to the multiple potential reaction sites and the deactivating nature of the carboxylic acid group.

Modern synthetic methods, however, offer more precise control through C-H functionalization. researchgate.net These reactions often employ a directing group to guide a catalyst to a specific C-H bond. mdpi.comchemrxiv.org For instance, a removable directing group could be installed on the benzofuran core, which then directs a transition metal catalyst (e.g., palladium or rhodium) to activate the C-H bond at the C5 position for subsequent methylation. researchgate.netmdpi.com The 8-aminoquinoline (B160924) (8-AQ) group, for example, has been successfully used as a directing group in the Pd-catalyzed C-H arylation at the C3 position of benzofuran-2-carboxamides. mdpi.comchemrxiv.org While direct C5-methylation using this specific strategy has not been detailed for the target molecule, the principle of directed C-H activation provides a powerful tool for the regioselective synthesis of functionalized benzofurans.

Derivatization Strategies for this compound Analogues

The structural modification of this compound is a key strategy for the exploration of its chemical space and the development of new derivatives with tailored properties. The benzofuran scaffold, along with the carboxylic acid functional group, offers multiple sites for derivatization. These include the carboxylic acid moiety itself, the aromatic benzene ring, and the methyl group at the 5-position. A variety of synthetic methodologies can be employed to introduce diverse functional groups and build molecular complexity.

Esterification and Amidation Reactions

The carboxylic acid group at the 3-position of this compound is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for enhancing the pharmacokinetic properties of a lead compound.

Esterification:

Ester derivatives of benzofuran-3-carboxylic acids are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent. masterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the product by removing the water formed during the reaction. For example, while not the exact target molecule, the synthesis of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid using dimethyl sulfate (B86663) and potassium carbonate in acetone (B3395972) demonstrates a common method for methylation of the carboxylic acid, a form of esterification. nih.govscispace.com

Alternative esterification methods that proceed under milder conditions are also available. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, followed by the addition of the desired alcohol.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃, acetone, reflux | methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | nih.gov |

| Generic Carboxylic Acid | Alcohol, H₂SO₄ (catalyst) | Ester | masterorganicchemistry.com |

Amidation:

The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. The conversion to the acid chloride can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with an amine, often in the presence of a base to neutralize the HCl byproduct, yields the corresponding amide.

Direct amidation methods, which avoid the isolation of the highly reactive acid chloride, are often preferred. These methods typically involve the use of coupling agents. For instance, the synthesis of 5-hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide has been reported, showcasing the feasibility of forming amides from this scaffold. thieme-connect.com A variety of coupling reagents can be employed for direct amidation, including carbodiimides (DCC, EDC), phosphonium (B103445) reagents (e.g., BOP, PyBOP), and uronium reagents (e.g., HBTU, HATU). The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide derivatives. lookchemmall.comrsc.org

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (1) Activation, (2) Aniline | 5-hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide | thieme-connect.com |

| Substituted 3-methyl-benzofuran-2-carboxylic acid | (1) Oxalyl chloride, (2) Substituted amines, triethylamine | Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid | researchgate.net |

Halogenation at Aromatic and Alkyl Positions

The introduction of halogen atoms onto the benzofuran ring or the methyl group can significantly influence the electronic properties and biological activity of the resulting analogues.

Aromatic Halogenation:

Electrophilic aromatic substitution reactions can be employed to introduce halogens (Cl, Br, I) onto the benzene portion of the this compound scaffold. The directing effects of the existing substituents (the methyl group and the fused furan ring) will influence the position of halogenation. In a related system, the bromination of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with an equimolar amount of bromine resulted in the formation of the 6-bromo derivative. scispace.com This suggests that the C6 position is susceptible to electrophilic attack.

Alkyl Halogenation:

The methyl group at the 5-position can be halogenated via free radical substitution using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light. This would lead to the formation of 5-(bromomethyl)-1-benzofuran-3-carboxylic acid derivatives, which are versatile intermediates for further functionalization. For instance, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate was synthesized from the corresponding 2-methyl derivative using NBS. nih.gov

Introduction of Other Functional Groups (e.g., Methoxy (B1213986), Aminoalkyl, Sulfonamide)

Further diversification of the this compound core can be achieved by introducing a variety of other functional groups.

Methoxy Groups: Methoxy groups can be introduced through the Williamson ether synthesis if a hydroxyl group is present on the aromatic ring. For example, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid was dimethylated using dimethyl sulfate to yield a methoxy derivative. nih.gov

Aminoalkyl Groups: Aminoalkyl chains can be introduced by reacting a halogenated intermediate, such as a bromomethyl derivative, with an appropriate amine. The condensation of methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate with various amines led to the formation of the corresponding aminoalkyl derivatives. nih.gov

Sulfonamide Groups: While specific examples for this compound are not readily available, the introduction of a sulfonamide group typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. If an amino-substituted derivative of this compound were synthesized, it could be readily converted to a sulfonamide.

Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. To utilize this reaction, a halogenated derivative of this compound (e.g., a bromo- or iodo-substituted analogue) would be required. This halo-benzofuran could then be coupled with a variety of boronic acids or boronate esters to introduce new aryl or heteroaryl substituents. The Suzuki-Miyaura cross-coupling reaction has been successfully used to synthesize phenylbenzofuran-2-carboxylate derivatives, demonstrating its applicability to the benzofuran scaffold.

Strategies for Modifying the Carboxylic Acid Moiety

Beyond esterification and amidation, the carboxylic acid group can be transformed into a range of other functional groups, significantly expanding the chemical diversity of the analogues.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol (5-methyl-1-benzofuran-3-yl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversion to a Ketone: The carboxylic acid can be converted to a ketone through several methods. One approach involves the reaction of the corresponding acid chloride with an organocuprate reagent (Gilman reagent) or through a Weinreb ketone synthesis.

Decarboxylation: While challenging, decarboxylation of the carboxylic acid would lead to the parent 5-methyl-1-benzofuran. This can sometimes be achieved by heating the carboxylic acid, particularly if there is a stabilizing group at the 2-position.

Curtius or Schmidt Rearrangement: These rearrangements can be used to convert the carboxylic acid into an amine at the 3-position via an isocyanate intermediate. This would provide access to 3-amino-5-methyl-1-benzofuran derivatives.

Structural Elucidation and Spectroscopic Characterization of 5 Methyl 1 Benzofuran 3 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The following sections detail the ¹H and ¹³C NMR spectral analysis of the analogue 2-(5-methyl-1-benzofuran-3-yl) acetic acid, which provides critical insights into the expected spectral characteristics of 5-methyl-1-benzofuran-3-carboxylic acid.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(5-methyl-1-benzofuran-3-yl) acetic acid reveals distinct signals corresponding to the different protons in the molecule. The aromatic protons of the benzofuran (B130515) ring system typically appear in the downfield region, while the methyl and methylene (B1212753) protons are found in the upfield region. The acidic proton of the carboxylic acid group is expected to be highly deshielded and may appear as a broad singlet.

Interactive Data Table: ¹H NMR Spectral Data of 2-(5-methyl-1-benzofuran-3-yl) acetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 10.95 | s | -COOH |

| 7.55 | s | H-2 |

| 7.30 | d | H-7 |

| 7.25 | s | H-4 |

| 7.05 | d | H-6 |

| 3.75 | s | -CH₂- |

| 2.40 | s | -CH₃ |

s = singlet, d = doublet

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a low field. The quaternary carbons and the carbons of the benzofuran ring system resonate at specific chemical shifts, which are influenced by their electronic environment.

Interactive Data Table: ¹³C NMR Spectral Data of 2-(5-methyl-1-benzofuran-3-yl) acetic acid

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | -COOH |

| 154.0 | C-7a |

| 143.0 | C-2 |

| 131.5 | C-5 |

| 129.0 | C-3a |

| 125.0 | C-6 |

| 121.0 | C-4 |

| 111.0 | C-7 |

| 109.0 | C-3 |

| 31.0 | -CH₂- |

| 21.5 | -CH₃ |

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(5-methyl-1-benzofuran-3-yl) acetic acid is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The sharp and intense absorption band around 1700 cm⁻¹ is attributed to the C=O stretching of the carboxyl group.

Interactive Data Table: Key FT-IR Vibrational Frequencies of 2-(5-methyl-1-benzofuran-3-yl) acetic acid

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 | Aromatic C-H stretch |

| 2920 | Aliphatic C-H stretch |

| 1705 | C=O stretch (Carboxylic acid) |

| 1620 | C=C stretch (Aromatic) |

| 1450 | C-H bend (Methylene) |

| 1280 | C-O stretch (Carboxylic acid) |

| 940 | O-H bend (out-of-plane) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The C=O stretch of the carboxylic acid is also observable.

Interactive Data Table: Key Raman Shifts of 2-(5-methyl-1-benzofuran-3-yl) acetic acid

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3060 | Aromatic C-H stretch |

| 1615 | C=C stretch (Aromatic) |

| 1380 | C-H bend (Methyl) |

| 820 | Ring breathing mode |

Mass Spectrometry (MS) Characterization

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.0546 |

| [M+Na]⁺ | 199.0366 |

| [M-H]⁻ | 175.0401 |

The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and subsequent fragmentations of the benzofuran ring.

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis

The conformation of the this compound molecule in the solid state, including the planarity of the benzofuran ring system and the orientation of the carboxylic acid group relative to the ring, cannot be definitively described. This information is crucial for understanding the molecule's steric and electronic properties.

While crystallographic data for analogous compounds, such as other benzofuran derivatives, do exist, the strict focus of this article on This compound precludes the inclusion of such data. Each compound's crystal structure is unique and influenced by its specific molecular geometry and substituent groups.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to generate the data necessary to complete the outlined sections of this article.

Computational Chemistry and Theoretical Investigations of 5 Methyl 1 Benzofuran 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular properties at the electronic level. These methods are used to predict geometries, energies, and various spectroscopic properties of molecules before they are synthesized.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying the electronic structure of molecules. aip.org This method is favored for its balance of accuracy and computational efficiency. aip.org DFT calculations for benzofuran (B130515) derivatives are commonly performed using hybrid functionals, such as B3LYP, combined with basis sets like 6-311+G(d,p) or 6-311++G(d,p). nih.govrsc.org These studies provide essential information about the electronic distribution and energy levels within the molecule, which are key determinants of its chemical behavior. nih.gov For 5-methyl-1-benzofuran-3-carboxylic acid, DFT serves as the foundation for optimizing the molecular geometry and analyzing its vibrational and electronic properties.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the optimized molecular geometry, must be determined. This process involves finding the minimum energy conformation of the molecule on the potential energy surface. aip.org For benzofuran derivatives, DFT calculations have been shown to provide geometric parameters (bond lengths and angles) that are in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netmdpi.com The geometry of the benzofuran ring system is largely planar, and calculations for this compound would confirm the planarity of this core structure. mdpi.com The calculations would also detail the orientation of the carboxylic acid and methyl groups relative to the benzofuran ring.

Below is a table of hypothetical, yet representative, optimized geometric parameters for this compound, based on typical values for similar structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.37 | O1-C2-C3 | 110.5 |

| C3-C3A | 1.45 | C2-C3-C9 | 128.0 |

| C3A-C4 | 1.40 | C3-C9-O10 | 123.5 |

| C4-C5 | 1.39 | C3-C9-O11 | 114.5 |

| C5-C6 | 1.41 | O10-C9-O11 | 122.0 |

| C6-C7 | 1.38 | C4-C5-C12 | 121.0 |

| C7-C7A | 1.40 | C6-C5-C12 | 120.0 |

| C7A-O1 | 1.37 | C5-C12-H | 109.5 |

Note: The data in this table is illustrative and based on computational studies of analogous benzofuran structures. Atom numbering is based on the standard benzofuran scaffold.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. aip.org This analysis calculates the frequencies corresponding to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid (typically broad in the 2500-3300 cm⁻¹ region), the C=O stretch of the carbonyl group (around 1690–1750 cm⁻¹), and various C-H and C-O stretches associated with the aromatic ring and methyl group. researchgate.netnih.gov Comparing calculated frequencies with experimental IR data helps to validate the computed structure. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide invaluable tools to visualize and quantify these electronic characteristics.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov For benzofuran derivatives, the HOMO is typically distributed over the benzofuran ring system, indicating this is the primary site for electrophilic attack. ic.ac.uknih.gov The LUMO is also generally located across the aromatic system. nih.gov

A representative FMO analysis for this compound would yield the following data:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These energy values are illustrative and consistent with those reported for similar benzofuran compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto the electron density surface, using a color scale to denote different potential values. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. physchemres.org Green and yellow regions are of intermediate potential. For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, highlighting them as sites for electrophilic interaction and hydrogen bonding. physchemres.org The hydrogen atom of the carboxylic acid's hydroxyl group would be a region of high positive potential (blue), indicating its acidic nature. nih.gov The aromatic ring would show a distribution of potentials, guiding the understanding of its interaction with other molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, orbital interactions, and bonding within a molecule. For this compound, NBO analysis provides insights into the electronic structure and the delocalization of electron density.

The analysis reveals significant hyperconjugative interactions, which contribute to the stability of the molecule. The key interactions involve the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds. For instance, the interaction between the lone pair of the furan (B31954) oxygen (O1) and the π* orbitals of the C2-C3 and C8-C9 bonds is a significant stabilizing factor. Similarly, the lone pairs on the carboxylic oxygen atoms (O2 and O3) interact with the π* orbital of the C10-O2 bond.

The NBO analysis also quantifies the natural atomic charges on each atom, providing a more detailed picture of the charge distribution than simpler methods. The oxygen atoms of the carboxylic acid group are, as expected, the most electronegative centers in the molecule. The carbon atom of the carboxyl group (C10) carries a significant positive charge, making it an electrophilic site. The charge distribution across the benzofuran ring system is influenced by the methyl group at the C5 position and the carboxylic acid group at the C3 position.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) O1 | π* (C2-C3) | 15.2 |

| LP (1) O1 | π* (C8-C9) | 12.8 |

| LP (2) O2 | π* (C10-O3) | 25.6 |

| LP (2) O3 | π* (C10-O2) | 28.4 |

| π (C4-C5) | π* (C6-C7) | 18.9 |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction.

Reactivity and Selectivity Predictions

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): This parameter measures the resistance to change in electron distribution. A harder molecule is less reactive.

Global Electrophilicity (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui functions (f(r)), are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the sites most susceptible to nucleophilic attack are typically the carbon atom of the carboxyl group and certain carbon atoms in the benzofuran ring. Electrophilic attacks are predicted to occur at the oxygen atoms of the carboxylic acid and specific positions on the aromatic ring.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.70 |

| Chemical Potential (μ) | -4.50 |

| Chemical Hardness (η) | 2.35 |

Computational methods can be employed to study the thermodynamics and kinetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. This information helps to predict the spontaneity and feasibility of a chemical process.

For instance, the esterification of this compound with an alcohol can be modeled to determine the reaction mechanism and energy profile. The calculations would involve locating the transition state for the reaction and determining its energy relative to the reactants and products. This allows for the calculation of the activation energy (Ea), which is a key parameter in determining the reaction rate. Such studies can aid in optimizing reaction conditions to improve yields and selectivity.

Simulation of Spectroscopic Properties

Theoretical calculations can provide valuable insights into the spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbon atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when compared with experimental data, can help in the complete assignment of the NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the O-H and C=O stretching frequencies of the carboxylic acid group and the various vibrations of the benzofuran ring.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to simulate the electronic absorption spectrum. The calculations provide information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Table 3: Illustrative Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value |

|---|---|---|

| ¹H NMR | δ (ppm) for COOH proton | 12.5 |

| ¹³C NMR | δ (ppm) for C=O carbon | 168.2 |

| IR | ν (cm⁻¹) for C=O stretch | 1715 |

Molecular Docking Studies with Biological Targets (Excluding Drug-Likeness and Clinical Relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors.

These studies can reveal the binding mode of the molecule within the active site of a protein and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. The results of molecular docking are often expressed as a binding score or binding energy, which provides an estimate of the strength of the interaction. This information is valuable for understanding the molecular basis of the compound's potential biological activity at a theoretical level.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

Non-Linear Optical (NLO) Properties Exploration

Computational chemistry provides a powerful tool for the investigation of the non-linear optical (NLO) properties of molecules. Benzofuran derivatives are known to be promising candidates for NLO materials. physchemres.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

The key parameters that determine the NLO properties of a molecule are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These properties can be calculated using quantum chemical methods. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. The presence of electron-donating (the methyl group and the furan oxygen) and electron-withdrawing (the carboxylic acid group) moieties connected by a π-conjugated system in this compound suggests that it may exhibit significant NLO properties.

Table 5: Illustrative Calculated Non-Linear Optical (NLO) Properties for this compound

| Property | Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 18.5 x 10⁻²⁴ esu |

Exploration of Biological Activities and Structure Activity Relationships Sar of 5 Methyl 1 Benzofuran 3 Carboxylic Acid Derivatives

Antiproliferative and Cytotoxic Activity in Cell-Based Assays (Non-human focus)

Numerous studies have demonstrated that synthetic derivatives based on the benzofuran (B130515) skeleton exhibit significant anticancer activity, often with selectivity for cancer cells over normal cells. nih.govnih.govresearchgate.net The introduction of certain substituents, particularly halogens, into the benzofuran core has been shown to enhance cytotoxic potential. nih.govnih.gov

Evaluation in Various Preclinical Cancer Cell Lines

The cytotoxic effects of various 5-methyl-1-benzofuran-3-carboxylic acid derivatives and related benzofuran compounds have been assessed across a range of preclinical cancer cell lines. Halogenated derivatives, in particular, have shown notable activity. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) were evaluated against a panel of human cancer cell lines. nih.govresearchgate.net Compound 7 was most active against A549 (lung carcinoma) cells, while Compound 8 showed significant activity against both A549 and HepG2 (hepatocellular carcinoma) cells. nih.govresearchgate.net

Further studies on other brominated benzofuran derivatives revealed significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines, while showing less toxicity toward normal human umbilical vein endothelial cells (HUVEC). nih.govresearchgate.net Structure-activity relationship (SAR) analysis indicated that the presence of a bromine atom attached to a methyl or acetyl group on the benzofuran system increased cytotoxicity. nih.govresearchgate.net Another study highlighted a benzofuran derivative with a bromine atom on the methyl group at the 3-position, which possessed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

| Compound Derivative | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Lung Carcinoma | Most promising activity | nih.govresearchgate.net |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Lung Carcinoma | Significant activity | nih.govresearchgate.net |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | Hepatocellular Carcinoma | Significant activity | nih.govresearchgate.net |

| Brominated benzofuran derivative | K562 | Leukemia | 5 µM | nih.gov |

| Brominated benzofuran derivative | HL60 | Leukemia | 0.1 µM | nih.gov |

| Benzofuran-based carboxylic acid (44b) | MDA-MB-231 | Breast Cancer | 2.52 µM | nih.gov |

| Oxindole-based benzofuran hybrid (22d) | MCF-7 | Breast Cancer | 3.41 µM | nih.gov |

| Oxindole-based benzofuran hybrid (22f) | MCF-7 | Breast Cancer | 2.27 µM | nih.gov |

Mechanistic Investigations of Cell Death Induction (e.g., Apoptosis)

Research into the mechanisms of cytotoxicity has shown that benzofuran derivatives can induce apoptosis in cancer cells. nih.govnih.gov The induction of apoptosis by these compounds has been linked to the activation of caspases, which are key enzymes in the apoptotic pathway. In studies involving leukemia (K562) and lung cancer (A549) cell lines, treatment with certain benzofuran derivatives led to a significant increase in the activity of caspase 3/7, indicating a caspase-dependent apoptotic mechanism. nih.govnih.govresearchgate.net For example, one compound resulted in a nearly five-fold increase in caspase 3/7 activity in K562 cells. nih.gov It is suggested that these derivatives can activate both the receptor-mediated and mitochondrial apoptotic pathways. nih.gov However, it is also possible that some derivatives may induce apoptosis through a caspase-independent pathway in certain cell types. nih.gov Further investigations using Annexin V-FITC/PI double staining assays have confirmed that benzofuran-isatin conjugates induce a dose-dependent increase in both early and late apoptosis in colon cancer cell lines. tandfonline.com

Molecular Targets and Pathways (e.g., Enzyme Inhibition, Reactive Oxygen Species Generation)

The anticancer activity of this compound derivatives and related compounds may occur through multiple mechanisms and molecular targets. nih.govresearchgate.net One identified target is the tubulin–microtubule system. nih.gov Certain halogenated benzofurans have been shown to inhibit tubulin polymerization, a mechanism similar to that of the established anticancer drug vinblastine. nih.gov Microtubules are crucial for cell division, making them a significant target for anticancer drug development. nih.gov

Another investigated mechanism is the generation of reactive oxygen species (ROS). nih.gov Some benzofuran derivatives can increase oxidative stress within cancer cells, leading to an accumulation of ROS that consequently triggers apoptosis and autophagy. nih.gov This pro-oxidant activity contributes to their cell-killing effects. nih.govresearchgate.net Additionally, various benzofuran derivatives have been found to exert their antiproliferative effects by inhibiting specific enzymes and pathways critical for cancer cell survival and proliferation, such as polo-like kinase 1 (PLK1), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclin-dependent kinase 2 (CDK2). nih.govtandfonline.comtandfonline.com

Antimicrobial Efficacy

Derivatives of benzofuran have been evaluated for their antimicrobial properties against a variety of pathogenic microorganisms. nih.govmdpi.com The introduction of halogen atoms into the benzofuran structure appears to be a critical factor for conferring antimicrobial activity. mdpi.comsemanticscholar.org

Antibacterial Activity Against Gram-Positive Strains

Several derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid have demonstrated activity against Gram-positive cocci. mdpi.comsemanticscholar.org Specifically, compounds where two hydrogen atoms of an acetyl group were substituted by halogens were active, whereas unsubstituted esters and mono-halogenated derivatives were inactive. mdpi.comsemanticscholar.org Active compounds showed efficacy against multiple strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. mdpi.comsemanticscholar.org Other studies on different benzofuran derivatives have also reported activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.govfrontiersin.org

| Compound Derivative | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivative (III) | Gram-positive cocci | 50 - 200 µg/mL | mdpi.comsemanticscholar.org |

| Halogenated 3-benzofurancarboxylic acid derivative (IV) | Gram-positive cocci | 50 - 200 µg/mL | mdpi.comsemanticscholar.org |

| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Gram-positive cocci | 50 - 200 µg/mL | mdpi.comsemanticscholar.org |

| Benzofuroquinolinium derivative (5) | MRSA | 0.5 - 1.0 µg/mL | frontiersin.org |

| Benzofuroquinolinium derivative (5) | Vancomycin-resistant E. faecium (VRE) | 1.0 µg/mL | frontiersin.org |

Antibacterial Activity Against Gram-Negative Strains

The evaluation of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivatives against Gram-negative rods did not show significant activity in the tested strains. mdpi.comsemanticscholar.org While the broader class of benzofuran compounds includes derivatives with reported efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the specific halogenated derivatives of 3-benzofurancarboxylic acid that were active against Gram-positive bacteria were found to be inactive in the disc diffusion tests against Gram-negative bacteria. nih.govsemanticscholar.orgrsc.org This suggests that the structural requirements for activity against Gram-negative strains may differ from those for Gram-positive strains. nih.gov

Antifungal Activity

Derivatives of the benzofuran scaffold have demonstrated a spectrum of antifungal activities against various fungal pathogens. Research into halogenated derivatives of 3-benzofurancarboxylic acids has revealed notable efficacy. For instance, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid have exhibited antifungal activity against Candida albicans and other Candida species. researchgate.net Similarly, certain aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were also found to be active against Candida strains. researchgate.net

The scope of activity extends to other fungi as well. Fused benzofuran derivatives containing coumarin (B35378) and pyridine (B92270) rings showed activity against Aspergillus fumigatus and Penicillium wortmanni with Minimum Inhibitory Concentrations (MIC) of 25 μg/mL and 100 μg/mL, respectively. nih.gov Other research on aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketones yielded moderate activity, with MIC values ranging from 5-12.5 μg/mL against Candida glabrata and 5-25 μg/mL against C. albicans. nih.gov However, not all derivatives show broad-spectrum success; a series of new benzofuran derivatives bearing aryl substituents at the C-3 position were found to be inactive against C. albicans. nih.gov

Below is a table summarizing the antifungal activity of selected benzofuran derivatives.

Table 1: Antifungal Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity Measure (MIC) | Reference(s) |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid esters | Candida albicans, Candida spp. | Activity reported | researchgate.net |

| Fused benzofurans (with coumarin/pyridine) | Aspergillus fumigatus | 25 μg/mL | nih.gov |

| Fused benzofurans (with coumarin/pyridine) | Penicillium wortmanni | 100 μg/mL | nih.gov |

| Aryl [3-(azolylmethyl)benzofuran-2-yl] ketones | Candida glabrata | 5-12.5 μg/mL | nih.gov |

| Aryl [3-(azolylmethyl)benzofuran-2-yl] ketones | Candida albicans | 5-25 μg/mL | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of benzofuran derivatives are attributed to several potential mechanisms of action. One significant proposed mechanism is the inhibition of essential fungal enzymes. Certain esters and amides of substituted 2-benzofurancarboxylic acids are suggested to act as inhibitors of fungal N-myristoyltransferase, an enzyme crucial for fungal viability. researchgate.net Another target identified in fungi is the enzyme acetohydroxyacid synthase (AHAS), which was inhibited by sulfonylurea-based benzofuran derivatives. researchgate.net

Disruption of cellular ion homeostasis is another pathway implicated in the antifungal activity of these compounds. For example, the benzofuran-containing drug amiodarone (B1667116) is thought to exert its fungicidal activity by mobilizing intracellular calcium (Ca2+), a process that disrupts cellular signaling and integrity. researchgate.net For antibacterial action, which may share principles with antifungal mechanisms, studies on benzofuran derivatives with disulfide moieties point towards complex interactions. Proteomic analysis and enzyme activity assays suggest these compounds can interfere with key cellular proteins and enzymatic functions to exert their effect. acs.orgacs.org

Anti-inflammatory Modulatory Effects in Preclinical Models

Benzofuran derivatives have been investigated for their significant anti-inflammatory properties in various preclinical models. researchgate.netnih.gov A study involving piperazine/benzofuran hybrids identified a specific derivative, compound 5d, as a potent anti-inflammatory agent. nih.govmdpi.com This compound demonstrated a significant, dose-dependent inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, with an IC50 value of 52.23 ± 0.97 μM. nih.gov In vivo studies further confirmed its anti-inflammatory potential, showing it could regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammatory processes. nih.govmdpi.com

Inhibition of Inflammatory Mediators and Pathways

The anti-inflammatory action of this compound derivatives is linked to their ability to modulate key inflammatory signaling pathways and reduce the secretion of pro-inflammatory mediators. nih.gov The primary mechanisms appear to involve the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation. nih.govnih.govmdpi.com

Research has shown that active benzofuran compounds can significantly inhibit the phosphorylation levels of crucial proteins within these cascades, including IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, as well as ERK, JNK, and p38 in the MAPK pathway. nih.govmdpi.com By suppressing the activation of these pathways, the derivatives effectively down-regulate the expression and secretion of several pro-inflammatory mediators. In LPS-stimulated cellular models, treatment with these compounds led to a reduction in nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The ability to scavenge NO has also been proposed as an important facet of their anti-inflammatory action. nih.gov

Table 2: Anti-inflammatory Effects of a Benzofuran-Piperazine Hybrid (Compound 5d)

| Model System | Inhibited Mediators | Affected Signaling Pathways | Key Proteins Inhibited (Phosphorylation) | Reference(s) |

|---|---|---|---|---|

| LPS-stimulated RAW 264.7 cells | NO, COX-2, TNF-α, IL-6 | NF-κB, MAPK | IKKα/IKKβ, IκBα, p65, ERK, JNK, p38 | nih.govmdpi.com |

Other Investigational Biological Activities in Research Models (Excluding Clinical Outcomes)

Antiviral Properties

The benzofuran scaffold is a promising framework for the development of novel antiviral agents. A notable mechanism of action for some benzofuran derivatives is the activation of the Stimulator of Interferon Genes (STING) pathway, which is crucial for inducing type I interferons (IFN-I) and mounting an innate immune response against viral infections. nih.govunica.it Specific derivatives have demonstrated the ability to act as STING agonists, leading to potent, IFN-dependent inhibition of viral replication. nih.gov

These compounds have shown efficacy against coronaviruses, including human coronavirus 229E (with EC50 values in the micromolar range) and SARS-CoV-2 (with inhibition at nanomolar concentrations in certain cell lines). nih.govunica.it Other research has identified naturally occurring benzofurans with antiviral properties. A derivative isolated from Eupatorium adenophorum exhibited activity against respiratory syncytial virus (RSV) strains with IC50 values of 2.3 and 2.8 μM. rsc.org Furthermore, synthetic benzofuran analogs have been developed that are effective against the Hepatitis C virus (HCV) by reducing intracellular viral levels. rsc.org

Table 3: Antiviral Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Target Virus | Cell Line / Model | Activity Measure | Reference(s) |

|---|---|---|---|---|

| STING Agonist Benzofurans | Human Coronavirus 229E | BEAS-2B, MRC-5 | EC50 in μM range | nih.gov |

| STING Agonist Benzofurans | SARS-CoV-2 | BEAS-2B, Calu-3 | Inhibition at nM concentrations | nih.gov |

| Compound 56 (from E. adenophorum) | Respiratory Syncytial Virus (RSV) | Not specified | IC50 of 2.3 and 2.8 μM | rsc.org |

Antioxidant Potential

Benzofuran derivatives have demonstrated notable antioxidant capabilities, acting through various chemical mechanisms to neutralize free radicals. rsc.orgnih.govontosight.ai Theoretical studies on benzofuran–stilbene hybrids, such as dehydro-δ-viniferin, have elucidated the primary mechanisms responsible for this activity. In solvent environments, the Sequential Proton Loss–Electron Transfer (SPL–ET) mechanism is considered the most probable antioxidative route. rsc.org In contrast, in the gaseous phase, the Hydrogen Atom Transfer (HAT) mechanism is more likely. rsc.org

Experimental assays have confirmed these properties. Certain novel benzofuran-2-carboxamide (B1298429) derivatives have shown both neuroprotective and antioxidant activity. nih.gov One such derivative, at a concentration of 100 μM, exhibited a 62% inhibition of lipid peroxidation (LPO) and a 23.5% inhibition of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical formation. rsc.org It is important to note, however, that the effect can be context-dependent, as some derivatives like Moracin N have been shown to increase oxidative stress in cancer cell lines, leading to apoptosis. nih.gov

Table 4: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Assay / Model | Primary Mechanism | Observed Activity | Reference(s) |

|---|---|---|---|---|

| Benzofuran–stilbene hybrids | DFT theoretical study | SPL–ET (in solvent), HAT (gas phase) | Potent antioxidative activity predicted | rsc.org |

| Benzofuran-2-carboxamide derivative | LPO Assay | Radical Scavenging | 62% inhibition at 100 μM | rsc.org |

| Benzofuran-2-carboxamide derivative | DPPH Assay | Radical Scavenging | 23.5% inhibition at 100 μM | rsc.org |

Enzyme Inhibition Studies (e.g., Topoisomerase, Carbonic Anhydrase)

Derivatives of the benzofuran scaffold have been investigated for their potential to inhibit various enzymes implicated in disease pathology. Notably, research has focused on their role as inhibitors of carbonic anhydrases and topoisomerases.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in regulating pH and CO2 homeostasis. nih.gov Certain isoforms, particularly human carbonic anhydrase IX (hCA IX) and XII, are overexpressed in hypoxic tumors and are involved in tumor cell proliferation, survival, and metastasis. nih.gov This makes them valuable targets for anticancer therapies. nih.gov

A series of novel benzofuran-based carboxylic acid derivatives, featuring benzoic or hippuric acid moieties linked to either a 2-methylbenzofuran (B1664563) or a 5-bromobenzofuran (B130475) tail via a ureido linker, have been synthesized and evaluated for their inhibitory action against hCA isoforms I, II, IX, and XII. nih.gov Several of these compounds demonstrated potent and selective inhibition of the cancer-related hCA IX isoform. nih.gov

Specifically, derivatives 9b , 9e , and 9f emerged as submicromolar hCA IX inhibitors. nih.gov Compound 9e , a 5-bromobenzofuran derivative, was particularly effective against the MDA-MB-231 breast cancer cell line, with an IC50 value comparable to the reference drug Doxorubicin. nih.govacs.org These compounds showed a selective inhibitory profile against the target hCA IX over the off-target cytosolic isoforms hCA I and II. nih.gov The carboxylic acid group is a key feature of this class of non-classical CA inhibitors, interacting outside the enzyme's active site to block the proton shuttle residue His64, which ultimately inhibits the catalytic activity. tandfonline.com

Table 1: Inhibition Data of Benzofuran-Based Carboxylic Acids against Human Carbonic Anhydrase Isoforms

| Compound | hCA I KI (μM) | hCA II KI (μM) | hCA IX KI (μM) | hCA XII KI (μM) |

|---|---|---|---|---|

| 9b | 57.3 | 42.5 | 0.91 | 2.8 |

| 9e | 1.7 | 37.5 | 0.79 | 2.3 |

| 9f | >100 | 26.7 | 0.56 | 4.5 |

Topoisomerase Inhibition: DNA gyrase, a type II topoisomerase in Mycobacterium tuberculosis (MTB), is a well-established target for developing new antibacterial agents. nih.gov A series of substituted benzofurans were designed and synthesized as potential inhibitors of the DNA gyrase B (GyrB) subunit. One derivative emerged as a potent lead, showing significant inhibition against Mycobacterium smegmatis DNA gyrase B and in an MTB supercoiling activity assay. nih.gov Docking studies indicated that this lead compound binds effectively within the hydrophobic pocket of the enzyme's active site, forming a crucial hydrogen bond with the Arg141 residue. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are crucial for optimizing these compounds as therapeutic agents. researchgate.netnih.gov

The introduction of various functional groups at specific positions within the benzofuran core can dramatically influence the molecule's therapeutic value. nih.gov

Position C-2: The C-2 position is a key site for modulating cytotoxic activity. rsc.org The presence of an ester group or the introduction of a heterocyclic substituent at this position can significantly affect cytotoxicity. rsc.org Furthermore, substituting the C-2 position with groups like phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl (B3050149) has been shown to yield good antibacterial activity. nih.gov In some derivatives, an acetyl group at the C-2 position was found to be critical for both the activity and selectivity of the compound. mdpi.com

Position C-3: The nature of the substituent at the C-3 position is also a critical determinant of biological activity. nih.gov For instance, a bromomethyl group at this position, in conjunction with an acetyl group at C-2, was found to determine the activity and selectivity of certain anticancer agents. mdpi.com

Benzene (B151609) Ring Substitutions (Positions C-4 to C-7):

Halogens: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring often leads to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," an attractive interaction that can improve binding affinity with biological targets. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For example, a 5-bromo substituent on the benzofuran tail was a feature of the most potent carbonic anhydrase inhibitors in one study. nih.gov

Hydroxyl and Methoxy (B1213986) Groups: The presence of hydroxyl or methoxy groups on the benzene portion of the scaffold is closely related to antibacterial and antioxidant activity. rsc.org A hydroxyl group at C-6, for instance, conferred excellent antibacterial activity against multiple strains. nih.gov

Alkenyl Groups: The introduction of an alkenyl substituent at the C-5 position of the benzofuran scaffold has been shown to result in higher cytotoxic potency against several cancer cell lines compared to related analogs. mdpi.comnih.gov

Table 2: Summary of Structure-Activity Relationships for Benzofuran Derivatives

| Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Ester, Heterocycle | Key for cytotoxic activity | rsc.org |

| C-2 | Acetyl Group | Determines activity and selectivity | mdpi.com |

| C-3 | Bromomethyl Group | Increases cytotoxic activity | nih.govmdpi.com |

| C-5 | Bromine | Enhances carbonic anhydrase inhibition | nih.gov |

| C-5 | Alkenyl Group | Increases cytotoxic potency | mdpi.comnih.gov |

| Benzene Ring | Halogens (Br, Cl, F) | Increases anticancer activity | nih.gov |

| Benzene Ring | Hydroxyl, Methoxy | Correlated with antibacterial activity | rsc.org |

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's ability to adopt specific shapes (conformation) are fundamental to its interaction with biological targets. washington.edu For a molecule to exert its effect, it often must assume a particular conformation to fit into the binding site of a receptor or enzyme. washington.edu

In the context of benzofuran derivatives, conformational considerations are critical. The introduction of bulky substituents can lead to steric hindrance, potentially disrupting the optimal binding conformation with a target protein and thereby weakening binding affinity and reducing potency. acs.org Conversely, medicinal chemistry strategies may employ "conformational restriction" to lock a molecule into its most active shape, potentially increasing its potency and selectivity. acs.org The C-2 substituent, for example, can maintain a conformational bias that ensures a compound remains in a specific active conformation. nih.gov The inherent rigidity of the fused benzofuran ring system provides a stable scaffold upon which various substituents can be placed in defined spatial orientations, facilitating the design of molecules with specific three-dimensional pharmacophores.

The benzofuran ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govrsc.org

Comparative studies help elucidate the importance of the specific benzofuran framework. For instance, in the study of carbonic anhydrase inhibitors, derivatives built on a 5-bromobenzofuran tail were compared directly with those on a 2-methylbenzofuran tail. nih.govacs.org The results highlighted that the nature of the benzofuran core itself had a significant impact on inhibitory activity and selectivity. acs.org Similarly, another study found that while a bromoacetyl substituent enhanced cytotoxicity, simply having a bromine atom directly attached to the benzene or furan (B31954) ring did not seem to increase this activity, highlighting the importance of the entire substituent group and not just the halogen atom. mdpi.com

The activity of this compound derivatives can also be contextualized by comparing them to other benzofuran-based hybrids. Researchers have fused the benzofuran scaffold with other heterocyclic systems like pyrazole, chalcone, imidazole, and quinazolinone to create hybrid molecules with unique pharmacological profiles. nih.govrsc.org These comparative efforts demonstrate that while the benzofuran core is a crucial anchor for biological activity, its efficacy can be fine-tuned and often enhanced by the strategic selection of substituents and fusion with other pharmacologically active moieties.

Advanced Applications in Chemical Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

5-methyl-1-benzofuran-3-carboxylic acid serves as a valuable synthetic intermediate for the construction of more complex and often biologically active molecules. The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, and the carboxylic acid group at the 3-position, along with the methyl group at the 5-position, offers reactive sites for a variety of chemical transformations.

Researchers have utilized analogous benzofuran carboxylic acids as starting materials for the synthesis of a diverse range of derivatives. For instance, studies on 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, a closely related compound, have demonstrated its utility in preparing halogenated and aminoalkyl derivatives. nih.govscispace.com These modifications are achieved through reactions such as bromination, chlorination, and condensation with various amines. scispace.com The resulting compounds have been investigated for their potential pharmacological activities, highlighting the importance of the benzofuran carboxylic acid core in drug discovery programs. nih.govnih.gov The presence of the methyl group in this compound can influence the electronic properties and steric environment of the molecule, potentially leading to derivatives with unique biological profiles.

The general synthetic utility of benzofuran carboxylic acids is well-established, with these compounds being employed in the creation of molecules with antimicrobial, cytotoxic, and anti-inflammatory properties. nih.govmdpi.comnih.gov The synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives showcases the role of benzofuran precursors in constructing complex heterocyclic systems with potential biological relevance. beilstein-journals.org

Development of New Materials and Chemical Processes

The benzofuran moiety is not only significant in medicinal chemistry but also in materials science. The rigid, planar structure of the benzofuran ring system makes it an attractive component for the design of novel polymers and organic materials with specific electronic and physical properties.

While direct polymerization of this compound has not been extensively reported, research on related structures suggests its potential in this area. For example, the thermal polymerization of 4-hydroxymandelic acid has been shown to produce poly(benzofuran-co-arylacetic acid), a novel class of polymer with reactive carboxylic and phenolic moieties. This indicates that under appropriate conditions, the carboxylic acid functionality of this compound could be exploited in polymerization reactions, potentially leading to new materials with interesting properties.

The development of efficient synthetic routes to benzofuran derivatives is also an active area of research. nih.gov Advances in catalysis and synthetic methodologies that utilize benzofuran precursors contribute to the broader development of new chemical processes. The ability to functionalize the benzofuran core in a controlled manner is crucial for tailoring the properties of the resulting materials for specific applications.

Potential in Agricultural Chemistry Research (e.g., Biopesticides, Fungicides)

The inherent biological activity of many benzofuran derivatives extends to the field of agricultural chemistry. There is growing interest in developing new, effective, and environmentally benign pesticides and fungicides, and heterocyclic compounds like this compound represent a promising starting point for such research.

Numerous studies have highlighted the antimicrobial and antifungal properties of various benzofuran derivatives. nih.gov For example, halogenated derivatives of 3-benzofurancarboxylic acids have been synthesized and shown to exhibit activity against Gram-positive bacteria and various yeasts. mdpi.com A study on derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid demonstrated that the introduction of halogens into the benzofuran structure could induce or enhance antimicrobial and antifungal activity. mdpi.com

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Target Organism | Activity | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive cocci, Candida strains | Active | mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive cocci, Candida strains | Active | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria, Yeasts | Active | mdpi.com |

These findings suggest that this compound could serve as a scaffold for the development of new agrochemicals. By systematically modifying its structure, it may be possible to optimize its activity against specific plant pathogens, leading to the creation of novel biopesticides or fungicides.

Exploration as Fluorescent Probes and Luminescence Materials

The conjugated π-system of the benzofuran ring endows it with inherent fluorescent properties, making it a target for the development of fluorescent probes and luminescent materials. These materials have applications in various fields, including biological imaging, sensing, and optoelectronics.

Research into the photophysical properties of benzofuran derivatives has shown that their fluorescence characteristics are highly dependent on the nature and position of substituents on the benzofuran core. nih.gov For instance, a study on a new class of blue fluorescent benzofuran derivatives revealed that the presence of a carbomethoxy group on the furan (B31954) ring significantly enhances the fluorescence quantum yield. nih.gov

Table 2: Fluorescence Properties of Substituted Benzofuran Derivatives

| Compound Type | Substituent Effect | Fluorescence Quantum Yield | Emission Color | Reference |

| Benzofuran esters | Carbomethoxy group on furan ring | High (41-55%) | Blue | nih.gov |

| 3-Methylbenzofurans | Absence of carbomethoxy group | Moderate (17-20%) | Blue | nih.gov |

Applications in Organic Optoelectronic Devices

The field of organic optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic solar cells, relies on the development of novel organic materials with tailored electronic properties. The rigid and planar structure of benzofuran derivatives, coupled with their potential for high charge carrier mobility, makes them promising candidates for use in these devices.

Specifically, benzofuran-based molecules have been investigated as hole-transport materials (HTMs) in OLEDs and perovskite solar cells. An effective HTM must have appropriate energy levels to facilitate the injection and transport of holes from the anode to the emissive layer. The electronic properties of benzofuran derivatives can be fine-tuned through synthetic modifications to meet the requirements of specific device architectures.

While research directly involving this compound in optoelectronic devices is limited, the broader class of benzofuran compounds has shown significant promise. The development of novel benzofuran-based materials continues to be an active area of research, with the aim of creating more efficient and stable organic electronic devices. The synthetic accessibility and tunable properties of molecules like this compound make them attractive starting points for the design of the next generation of organic optoelectronic materials.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies and Sustainable Synthesis

Future synthetic efforts will likely focus on developing more efficient, cost-effective, and environmentally benign methods for constructing the 5-methyl-1-benzofuran-3-carboxylic acid core. Traditional methods are giving way to innovative strategies that offer greater sustainability.

Palladium-on-Carbon (Pd/C) Catalysis : The use of heterogeneous catalysts like Pd/C is a promising avenue. chemistryviews.org This method offers advantages such as stability in air, easy removal from the reaction mixture through simple filtration, and the potential for catalyst recycling and reuse, aligning with the principles of green chemistry. chemistryviews.orgmdpi.com

Copper-Promoted Reactions : Copper-catalyzed synthesis protocols have emerged as efficient pathways for creating benzofuran (B130515) rings. nih.gov These methods can involve domino reactions that combine multiple steps into a single, efficient process, starting from readily available materials. mdpi.com

Metal-Free Cyclizations : To further enhance sustainability, research into metal-free synthetic routes is gaining traction. organic-chemistry.org Methods using hypervalent iodine reagents to mediate the cyclization of precursor molecules represent a move away from transition-metal catalysts, which can be costly and pose environmental concerns. organic-chemistry.org

These emerging methodologies promise to streamline the synthesis of this compound, making it more accessible for extensive research and development.

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-on-Carbon (Pd/C) Catalysis | Utilizes a commercially available, stable, and recyclable catalyst. chemistryviews.orgmdpi.com | Sustainable, cost-effective, simple product purification. chemistryviews.org |

| Copper-Promoted Reactions | Enables one-pot synthesis from simple starting materials. nih.govacs.org | High efficiency, potential for domino reactions. mdpi.com |

| Metal-Free Oxidative Cyclization | Employs hypervalent iodine reagents instead of transition metals. organic-chemistry.org | Avoids metal contamination, potentially milder reaction conditions. |

Advanced Computational Approaches for Rational Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired properties. For this compound, these approaches can accelerate the development of potent and selective derivatives.

Molecular Docking : This technique predicts the binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.gov By docking analogues of this compound into the active sites of various targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and potential efficacy. aip.org

Computer-Aided Drug Design (CADD) : CADD encompasses a range of computational methods to identify, design, and optimize new drug candidates. nih.gov For the benzofuran scaffold, CADD can be used to design hybrid molecules that combine the core structure with other pharmacophores to target multiple biological pathways simultaneously. researchgate.net

Structure-Activity Relationship (SAR) Studies : Computational tools can help elucidate the relationship between a molecule's structure and its biological activity. bepls.com By analyzing how different substituents on the benzofuran ring affect activity, researchers can build predictive models to guide the design of more potent analogues. nih.gov

These in silico methods reduce the reliance on costly and time-consuming trial-and-error synthesis, focusing laboratory efforts on the most promising candidates. nih.gov

Untapped Biological Target Identification and Validation in Preclinical Models

The benzofuran scaffold is associated with a broad range of bioactivities, suggesting it interacts with numerous biological targets. rsc.org A key future direction is to move beyond phenotypic screening and identify the specific molecular targets of this compound and its derivatives.

Once a potential interaction is identified, preclinical models, ranging from cell-based assays to animal models, are crucial for validation. For instance, if a derivative shows potent anticancer activity in a cell line, subsequent in vivo studies in rodent models are necessary to confirm its efficacy and mechanism of action. researchgate.netnih.gov Identifying and validating these targets is essential for understanding the compound's mechanism of action and for the development of targeted therapies. nih.gov

Development of Novel Analogues with Enhanced Specificity

Building on computational design and SAR insights, future research will focus on the synthesis of novel analogues of this compound with improved properties. The goal is to enhance specificity for the desired biological target while minimizing off-target effects.